Apholate

概要

説明

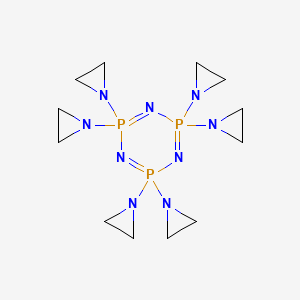

Apholate is a chemical compound belonging to the class of aziridinesThe molecular formula of this compound is C12H24N9P3, and it has a molecular weight of 387.31 g/mol . This compound is primarily used as an insect sterilant, making it a valuable tool in pest control and management .

準備方法

Synthetic Routes and Reaction Conditions

Apholate can be synthesized through the reaction of hexachlorocyclotriphosphazene with aziridine. The reaction typically occurs in the presence of a base, such as sodium hydroxide, which facilitates the substitution of chlorine atoms with aziridinyl groups . The reaction conditions often involve refluxing the reactants in an appropriate solvent, such as tetrahydrofuran, for several hours to ensure complete substitution.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, including temperature, pressure, and reactant concentrations, to optimize yield and purity. The final product is typically purified through recrystallization or chromatography techniques to remove any impurities .

化学反応の分析

Types of Reactions

Apholate undergoes several types of chemical reactions, including:

Substitution Reactions: this compound can participate in nucleophilic substitution reactions where the aziridinyl groups are replaced by other nucleophiles.

Oxidation Reactions: this compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.

Reduction Reactions: Reduction of this compound can lead to the formation of reduced derivatives with different chemical properties.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents under mild conditions.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used. The reactions are often conducted in acidic or basic media.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed, usually in anhydrous solvents.

Major Products Formed

Substitution Reactions: The major products are substituted derivatives of this compound with different functional groups replacing the aziridinyl groups.

Oxidation Reactions: Oxidation products include various phosphazene oxides and other oxidized derivatives.

Reduction Reactions: Reduced derivatives of this compound with altered chemical properties are formed.

科学的研究の応用

Insect Sterilization

Apholate is primarily known for its application as an insect sterilant. It works by inducing sterility in target insect species, thus reducing their population over time. This method is particularly useful in controlling pests without the use of traditional insecticides that may have broader ecological impacts.

- Mechanism of Action : this compound disrupts metabolic processes in insects, leading to reduced fecundity and increased mortality rates among treated populations. Studies have demonstrated significant reductions in egg viability and overall reproductive success in species such as Aedes aegypti and Culex pipiens when exposed to this compound .

Public Health Implications

The sterilization of disease-carrying insects is crucial for public health initiatives aimed at controlling vector-borne diseases such as dengue fever and malaria. By reducing the reproductive capacity of these insects, this compound can contribute to lower transmission rates of these diseases.

- Case Study : In trials conducted on Aedes aegypti, it was observed that exposure to this compound resulted in a significant decrease in viable eggs produced by treated females compared to control groups .

Environmental Management

This compound's application extends beyond direct pest control; it has potential uses in integrated pest management (IPM) strategies that aim to balance ecological health with agricultural productivity.

- Research Findings : Studies have indicated that the use of this compound can effectively manage pest populations in agricultural settings while minimizing harm to non-target species . The ability to sterilize pests rather than eliminate them outright can lead to more sustainable agricultural practices.

Data Tables

Toxicological Considerations

While this compound demonstrates efficacy as a sterilant, it also poses potential risks due to its classification as a toxic compound. It has been associated with carcinogenic, mutagenic, and teratogenic effects in laboratory studies . Therefore, careful consideration must be given to its application methods and concentrations used in the field.

作用機序

Apholate exerts its effects primarily through its alkylating properties. It introduces alkyl radicals into biologically active molecules, thereby preventing their proper functioning. This mechanism is particularly effective in sterilizing insects by disrupting their reproductive processes. The molecular targets of this compound include nucleic acids and proteins, leading to the inhibition of DNA replication and protein synthesis .

類似化合物との比較

Similar Compounds

Tepa (Tris(1-aziridinyl)phosphine oxide): Like Apholate, Tepa is an aziridine-containing compound used as a chemosterilant.

Metepa (Tris(2-methyl-1-aziridinyl)phosphine oxide): Another aziridine-based chemosterilant with similar applications to this compound.

Uniqueness of this compound

This compound is unique due to its specific substitution pattern on the triazatriphosphinine ring, which imparts distinct chemical and biological properties.

生物活性

Apholate, a compound classified as an aziridine, is primarily recognized for its use as an insect chemosterilant. Its chemical structure is defined as 1,3,5,2,4,6-triazatriphosphinine with aziridin-1-yl groups at specific positions. This compound exhibits significant biological activity through its role as an alkylating agent, which introduces alkyl radicals into biologically active molecules, potentially disrupting their normal functions.

- Chemical Formula : C12H24N9P3

- Average Mass : 387.30 g/mol

- CAS Registry Number : 52-46-0

- IUPAC Name : 2,2,4,4,6,6-hexakis(aziridin-1-yl)-1,3,5,2λ5,4λ5,6λ5-triazatriphosphinine

This compound acts primarily as a chemosterilant , targeting the reproductive capabilities of insects. It achieves this by interfering with DNA and cellular processes through alkylation. This mechanism can lead to various toxicological effects in non-target organisms, including potential carcinogenic and mutagenic outcomes.

Toxicity and Side Effects

Research indicates that this compound may have several adverse effects on non-target organisms:

- Carcinogenic Potential : Studies suggest that exposure to this compound could lead to cancerous developments due to its alkylating properties.

- Mutagenicity : The compound is suspected of causing genetic mutations.

- Teratogenic Effects : There are indications that this compound can cause congenital defects in certain animal models, particularly noted in studies involving sheep .

- Immunosuppressive Actions : this compound may also impair immune responses.

Case Studies

- Impact on Spider Mites : A study focused on the biological evaluation of this compound and another chemosterilant (Metepa) on spider mites (Tetranychus cinnabarinus) demonstrated that this compound significantly affected the reproductive rates of these pests. The concentration of this compound was directly correlated with reduced fertility in the mites .

- Congenital Defects in Livestock : Observations from veterinary studies indicated that the administration of this compound in livestock could result in congenital defects. This raises concerns about its use in agricultural settings where livestock may be exposed .

Comparative Analysis

| Property | This compound | Metepa |

|---|---|---|

| Chemical Class | Aziridine | Aziridine |

| Primary Use | Insect Chemosterilant | Insect Chemosterilant |

| Mechanism of Action | Alkylating agent | Alkylating agent |

| Toxicological Concerns | High (carcinogenic, teratogenic) | Moderate |

| Efficacy on Spider Mites | High | Moderate |

特性

IUPAC Name |

2,2,4,4,6,6-hexakis(aziridin-1-yl)-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N9P3/c1-2-16(1)22(17-3-4-17)13-23(18-5-6-18,19-7-8-19)15-24(14-22,20-9-10-20)21-11-12-21/h1-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXZAWHSJYIECNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN1P2(=NP(=NP(=N2)(N3CC3)N4CC4)(N5CC5)N6CC6)N7CC7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N9P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7073149 | |

| Record name | Hexakis(aziridinyl)phosphotriazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7073149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] | |

| Record name | Apholate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3727 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Mechanism of Action |

/IT/ PREVENTS REPRODUCTION OF CERTAIN INSECTS BY INHIBITING FORMATION OF DNA IN EGGS. | |

| Record name | APHOLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6197 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

CRYSTALS FROM HEPTANE | |

CAS No. |

52-46-0 | |

| Record name | Apholate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52-46-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Apholate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000052460 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | APHOLATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26812 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexakis(aziridinyl)phosphotriazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7073149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | APHOLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MN3Q1B846W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | APHOLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6197 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

147.5 °C (CRYSTALLIZED FROM HEPTANE); 154-154.5 °C (CRYSTALLIZED FROM ETHYLACETATE) | |

| Record name | APHOLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6197 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。